(Thiophen-3-ylmethyl)hydrazine dihydrochloride
Overview
Description
(Thiophen-3-ylmethyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2S and its molecular weight is 201.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Mass Spectral Fragmentation Patterns
Thiophene derivatives, such as those derived from (Thiophen-3-ylmethyl)hydrazine, have been synthesized for the investigation of their mass spectral fragmentation patterns. These studies provide foundational knowledge for the structural elucidation and chemical characterization of thiophene-based compounds, contributing to the development of new materials and pharmaceuticals (Mohamed, Unis, & El-Hady, 2006).
Antiviral Evaluations
Research on thiophene derivatives includes their reactions with various nucleophiles for potential antiviral applications. Such studies are critical for the discovery of new antiviral agents, especially in the context of emerging viral diseases (Sayed & Ali, 2007).
Medicinal Chemistry Applications
Antimicrobial Agents
Novel thiophene-based compounds, including those related to (Thiophen-3-ylmethyl)hydrazine, have been evaluated for their antimicrobial activity. These compounds show promise as potential therapeutic agents against various bacterial and fungal pathogens, highlighting their significance in addressing antibiotic resistance (Chawla, Arora, Parameswaran, Chan, Sharma, Michael, & Ravi, 2010).
Environmental Monitoring
Fluorescence "Turn-On" Sensor for Hydrazine Detection
A "turn-on" fluorescence probe based on thiophene has been developed for the selective detection of hydrazine, a known environmental contaminant and human carcinogen. This research is crucial for environmental monitoring, offering a sensitive and selective method for detecting hazardous substances in water sources (Jiang, Lu, Shangguan, Yi, Zeng, Zhang, & Hou, 2020).
Properties
IUPAC Name |
thiophen-3-ylmethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h1-2,4,7H,3,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIMOABKIIVKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.